Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOMHGNOJRYOJW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Oxadiazole 5 Carboxylates and Analogues
Classical and Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Core Structures
The formation of the 1,2,4-oxadiazole ring can be broadly categorized into two primary strategies: the cyclization of amidoxime (B1450833) derivatives and 1,3-dipolar cycloaddition reactions. These approaches offer versatility in accessing a wide range of substituted 1,2,4-oxadiazoles.
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives
A prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. This approach builds the oxadiazole ring by forming a C-N and a C-O bond in a sequential manner.
The reaction of an amidoxime with an acyl chloride is a direct and widely employed method for the synthesis of 1,2,4-oxadiazoles. This reaction typically proceeds in two stages: an initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole.
The first step, O-acylation, is an exothermic reaction that is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting O-acyl amidoxime can, in some cases, be isolated and purified before proceeding to the cyclization step.
The subsequent cyclodehydration to form the 1,2,4-oxadiazole ring is typically promoted by heating, often in a high-boiling point solvent, or by the use of a dehydrating agent.
A plausible synthetic route to the ethyl ester precursor of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722) is through the reaction of ethanamidoxime with ethyl chlorooxoacetate. The subsequent hydrolysis of the ester would yield the desired carboxylic acid, which can then be converted to its potassium salt.
Proposed Synthesis of Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | Ethanamidoxime | Ethyl chlorooxoacetate | Pyridine, reflux | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
| 2 | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | Potassium Hydroxide (B78521) | Ethanol/Water, heat | Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
This methodology is supported by analogous syntheses, such as the preparation of ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate from 4-methylbenzamide (B193301) oxime and ethyl chlorooxoacetate.
The intramolecular cyclization of O-acylated amidoximes can be facilitated by the use of a base. This method avoids the need for high temperatures and can often lead to cleaner reactions and higher yields. Various bases have been employed for this transformation, including inorganic bases like potassium carbonate and organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The base promotes the deprotonation of the amidoxime nitrogen, initiating the nucleophilic attack on the carbonyl carbon of the acyl group, leading to the formation of the 1,2,4-oxadiazole ring. The choice of base and solvent can be critical to the success of the reaction and may require optimization for specific substrates.
1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Formation
An alternative and powerful approach to the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile).
The generation of nitrile oxides is a key step in this synthetic route. They are typically unstable and are therefore generated in situ from the corresponding hydroximoyl chlorides by treatment with a base, or by the dehydration of nitroalkanes.
The subsequent cycloaddition with a nitrile provides a direct route to the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is an important consideration, as it determines the substitution pattern of the final product. For the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, the nitrile oxide provides the substituent at the 3-position, while the nitrile provides the substituent at the 5-position.
To synthesize this compound via this method, one would theoretically react ethylnitrile oxide with a cyanoformate derivative, followed by hydrolysis and salt formation.
Theoretical 1,3-Dipolar Cycloaddition Route:
| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product (after hydrolysis and salt formation) |
| Ethylnitrile Oxide | Ethyl Cyanoformate | This compound |
In recent years, transition metal catalysis has been employed to facilitate 1,3-dipolar cycloaddition reactions for the synthesis of 1,2,4-oxadiazoles. These catalytic systems can offer advantages in terms of reaction conditions, yields, and regioselectivity. Various metal catalysts, including those based on copper and ruthenium, have been reported to promote the cycloaddition of nitrile oxides with nitriles. The exact mechanism of catalysis can vary but often involves the coordination of the metal to one of the reactants, thereby lowering the activation energy of the cycloaddition step.
Advanced and Emerging Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazoles has moved beyond classical two-step methods, which typically involve the isolation of an O-acylamidoxime intermediate followed by cyclodehydration. nih.govnih.gov Modern approaches prioritize efficiency and milder reaction conditions, expanding the accessibility and diversity of these heterocyclic scaffolds. nih.gov
One-Pot Synthetic Procedures for Enhanced Efficiency
A highly effective one-pot strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles at room temperature involves the use of superbase mediums, such as sodium hydroxide (NaOH) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This system facilitates the direct reaction of amidoximes with various acylating agents like carboxylic acid esters, acyl chlorides, and dicarboxylic acid anhydrides. nih.govnih.gov The MOH/DMSO (where M = Na or K) medium has proven particularly useful for creating 1,2,4-oxadiazoles bearing additional carboxylic functionality. nih.gov The reaction of aromatic and heteroaromatic aldehydes with amidoximes in an NaOH/DMSO medium, open to the air, also yields 3,5-disubstituted-1,2,4-oxadiazoles. nih.govmdpi.com This approach is valued for its operational simplicity and effectiveness in producing a wide range of oxadiazole analogs. nih.gov
Table 1: Examples of 1,2,4-Oxadiazole Synthesis in Superbase Mediums
| Amidoxime Reactant | Acylating Agent/Aldehyde | Base/Solvent System | Product Type | Yield Range | Ref |
| Aromatic Amidoximes | Carboxylic Acid Esters | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | 11-90% | nih.gov |
| Various Amidoximes | Acyl Chlorides | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | High | researchgate.net |
| Aromatic Amidoximes | Aromatic Aldehydes | NaOH/DMSO (in air) | 3,5-Disubstituted-1,2,4-oxadiazoles | - | nih.gov |
| Various Amidoximes | Dicarboxylic Acid Anhydrides | NaOH/DMSO | 1,2,4-Oxadiazoles with Carboxylic Moiety | - | nih.gov |
The Vilsmeier reagent, typically a chloroiminium salt like [(CH3)2NCHCl]Cl, serves as a powerful activator in a one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. wikipedia.orgtcichemicals.comyoutube.com In this methodology, the reagent activates the carboxylic acid, facilitating the O-acylation of the amidoxime. nih.gov Subsequently, the same reagent promotes the intramolecular cyclocondensation of the O-acylamidoxime intermediate to form the final 1,2,4-oxadiazole ring. nih.govresearchgate.net This dual activation role streamlines the process, allowing the reaction to proceed under mild conditions, often at room temperature, with good to excellent yields and compatibility with a range of functional groups. nih.govnih.gov
Potassium phosphate (B84403) (K₃PO₄) has been identified as an inexpensive and efficient reagent for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net This method involves the reaction of nitriles and acid chlorides under mild conditions, mediated by K₃PO₄. researchgate.net The use of a solid, easily handled base like potassium phosphate or the related potassium carbonate simplifies the reaction setup and workup procedures, offering a practical alternative to superbase systems for generating the oxadiazole core. researchgate.netnih.gov
Tandem and Multi-component Reaction Approaches
Tandem reactions, where a single starting material undergoes a cascade of transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, offer superior atom and step economy. A one-pot, three-component synthesis of 1,2,4-oxadiazoles can be achieved from nitriles, hydroxylamine (B1172632), and aldehydes. ias.ac.inrsc.org This process involves the initial formation of an amidoxime from the nitrile and hydroxylamine, which then reacts with an aldehyde, followed by an oxidation step to yield the final product. rsc.org Another notable tandem approach involves the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH), leading to a wide range of 3,5-disubstituted-1,2,4-oxadiazoles in excellent yields and short reaction times. mdpi.com
Oxidative Cyclization Methodologies
Oxidative cyclization represents a modern approach to forming the 1,2,4-oxadiazole ring, where the final aromatization step is driven by an oxidant. nih.govmdpi.com These methods often proceed under mild conditions and tolerate a variety of functional groups. A range of oxidants and catalytic systems have been employed for this purpose.
Common strategies include:
Graphene Oxide (GO): GO can act as a metal-free, heterogeneous carbocatalyst with a dual role as both an oxidizing agent and a solid acid catalyst in the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.govrsc.org
Common Oxidizing Agents: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), N-bromosuccinimide (NBS), and iodine (I₂) are used to promote the oxidative cyclization of intermediates like N-benzyl amidoximes. mdpi.comresearchgate.netresearchgate.net
Electrochemical Synthesis: Anodic oxidation provides a convenient and efficient method for generating iminoxy radicals from N-benzyl amidoximes, which then undergo intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.org This process is characterized by simple operation and mild conditions. researchgate.netrsc.org
Table 2: Comparison of Oxidative Cyclization Methods
| Method/Oxidant | Substrates | Key Features | Ref |
| Graphene Oxide (GO) | Amidoximes, Aldehydes | Metal-free, heterogeneous, dual catalytic activity | nih.govrsc.org |
| DDQ | Amidoximes | Tolerates diverse alkyl, aryl, and heteroaryl substrates | researchgate.netresearchgate.net |
| NBS / DBU | N-Benzyl Amidoximes | Good yields (54-84%) | mdpi.com |
| I₂ / K₂CO₃ | N-Benzyl Amidoximes | Moderate to good yields (50-80%) | mdpi.com |
| Anodic Oxidation | N-Benzyl Amidoximes | Simple operation, mild conditions, high functional group compatibility | researchgate.netrsc.org |
Specific Approaches for 1,2,4-Oxadiazole-5-carboxylate Scaffold Elaboration
The construction of the 1,2,4-oxadiazole ring, particularly with a carboxylate group at the C-5 position, is a crucial transformation in organic synthesis. This functional group can serve as a synthetic handle for further molecular elaboration or as a bioisostere for carboxylic acids and carboxamides in drug design. Key strategies involve the cyclization of an amidoxime intermediate with a suitable two-carbon electrophile that incorporates the carboxylate functionality.
Reactions Employing Ethyl Chloroxalate for 5-Carboxylate Installation
A direct and effective method for introducing a 5-carboxylate group onto the 1,2,4-oxadiazole ring involves the use of ethyl chloroxalate. This reagent serves as a highly reactive C2-synthon that readily undergoes condensation with an amidoxime followed by cyclization.
One reported synthesis involves the conversion of N'-hydroxy-4-nitrobenzamidine to ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate by refluxing with ethyl chloroxalate in pyridine. This approach highlights a classical method where the amidoxime is acylated by the acid chloride functionality of ethyl chloroxalate, forming an O-acylamidoxime intermediate which then undergoes thermal cyclodehydration to yield the desired 5-carboxyethyl-1,2,4-oxadiazole. chim.it
A related one-pot protocol utilizes the similar reagent, ethyl chloroformate, to activate carboxylic acids, which then react with amidoximes. mdpi.com While not ethyl chloroxalate itself, this method demonstrates the utility of chloroformate reagents in facilitating the key O-acylation step necessary for the subsequent ring closure. mdpi.com
Strategic Use of Dicarboxylic Acid Anhydrides for Carboxylate Functionality
Dicarboxylic acid anhydrides represent another class of reagents for installing a latent carboxylate group at the C-5 position. This strategy involves the ring-opening of the anhydride (B1165640) by the nucleophilic amidoxime, followed by cyclization. The reaction of amidoximes with dicarboxylic acid anhydrides in a MOH/DMSO (metal hydroxide/dimethyl sulfoxide) medium has been shown to be a particularly effective one-pot condensation for synthesizing 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com This method is advantageous as it avoids the isolation of intermediates and often proceeds under mild conditions. mdpi.com The acylation of amidoximes with anhydrides of carboxylic acids is a well-established route for preparing the O-acylamidoxime precursors necessary for cyclization. researchgate.net
Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles to reduce waste, energy consumption, and the use of hazardous materials. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) for Reduced Reaction Times and Waste
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. The use of microwave heating can dramatically shorten reaction times from hours to minutes, often leading to increased product yields and purities. acs.org This technique has been successfully applied to the one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, yielding good to excellent results. organic-chemistry.org
Another efficient microwave-assisted method involves the reaction of carboxylic acids and amidoximes. acs.orgnih.gov For instance, near-quantitative conversion of a carboxylic acid to a 1,2,4-oxadiazole was achieved in just 15 minutes at 160 °C using microwave heating, a significant improvement over conventional heating methods which required 24 hours to achieve a 70% yield. acs.org
Ultrasound-Mediated Synthesis (UMS)
Ultrasound-mediated synthesis, or sonochemistry, provides another green alternative to conventional methods. The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and allow reactions to proceed at lower temperatures, often at room temperature. A comparative study on the synthesis of oxadiazoles (B1248032) showed that the ultrasound-mediated method was superior to the conventional approach, with significantly reduced reaction times and improved yields. This technique has been successfully used to synthesize various 1,3,4-oxadiazole (B1194373) derivatives, and the principles are applicable to their 1,2,4-isomers. nih.gov
Photochemical Catalysis and Visible Light-Assisted Reactions
Photochemical methods offer a unique approach to activating molecules and driving chemical reactions, often under mild conditions. The photochemistry of 1,2,4-oxadiazoles has been studied, revealing pathways for photoisomerization and rearrangement. nih.govrsc.org Upon irradiation at 254 nm, certain 3-amino-5-aryl-1,2,4-oxadiazoles undergo a ring photoisomerization to 1,3,4-oxadiazoles. rsc.org This process is believed to occur through a 'ring contraction–ring expansion' mechanism. rsc.org
More recent developments in photochemistry include visible-light-assisted reactions. For instance, a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst has been developed for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov Computational studies have also explored the mechanisms of photoisomerization, such as the conversion of 1,2,4-oxadiazole derivatives to 1,2,4-triazoles in the presence of a Ruthenium complex catalyst upon irradiation. ingentaconnect.com These methods highlight the potential of light-driven chemistry to access novel synthetic routes for this important heterocyclic scaffold. nih.govnih.gov
Solvent-Free Conditions and Mechanochemical Techniques (e.g., Grinding/Milling)
The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free synthesis and mechanochemistry have emerged as powerful alternatives for the construction of the 1,2,4-oxadiazole ring.
Solvent-free reactions are frequently coupled with microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields. nih.govnih.gov For instance, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently conducted under solvent-free conditions using microwave heating. nih.govnih.gov One notable method involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under these conditions to yield 3,5-disubstituted 1,2,4-oxadiazoles. Another approach describes a four-component reaction for the solvent-free synthesis of 1,2,4-oxadiazoles in the presence of solid sodium ethoxide. The synthesis of aryl-amidoximes, key precursors, has also been achieved via a microwave-assisted solvent-free reaction between aryl-nitriles and hydroxylamine hydrochloride. nih.gov
Mechanochemical techniques, such as grinding or milling, offer a different approach to solvent-free synthesis by using mechanical energy to initiate reactions. While direct examples for 1,2,4-oxadiazole-5-carboxylates are still emerging, the application of these techniques to analogous heterocyclic systems is well-documented. For example, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a related sulfur-containing heterocycle, has been successfully achieved by grinding thiomides with N-bromosuccinimide in the presence of basic alumina (B75360). mdpi.com This method proceeds rapidly at room temperature with excellent yields. mdpi.com Similarly, various 1,3,4-oxadiazole derivatives have been synthesized by grinding hydrazones with a catalyst under solvent-free conditions. researchgate.net These examples highlight the potential of mechanochemistry as a viable and eco-friendly strategy for the synthesis of 1,2,4-oxadiazoles.
| Reactants | Conditions | Product Class | Key Advantages | Reference |
|---|---|---|---|---|
| Amidoximes + Acyl Chlorides/Esters | Microwave Irradiation (MWI), Solvent-Free | 3,5-Disubstituted-1,2,4-oxadiazoles | Extremely short reaction time, good yields, reduced waste | nih.govnih.gov |
| Aryl-nitriles + Hydroxylamine HCl | MWI, Solvent-Free, Catalyst (e.g., MgO) | Aryl-amidoximes (precursors) | Simple two-step procedure to oxadiazoles, high yields | nih.gov |
| Hydrazones + Catalyst | Grinding, Solvent-Free, Room Temp. | 2,5-Diaryl-1,3,4-oxadiazoles | Avoids organic solvents, simple work-up | researchgate.net |
| Thiomides + N-Bromosuccinimide | Grinding, Basic Alumina, Room Temp. | 3,5-Disubstituted-1,2,4-thiadiazoles | Rapid (5-15 min), excellent yields (90-99%), environmentally benign | mdpi.com |
Development and Application of Environmentally Benign Catalysts
The use of catalysts is fundamental to modern organic synthesis, and the development of environmentally benign catalysts is a cornerstone of green chemistry. These catalysts are typically non-toxic, recyclable, and can function under mild conditions.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Graphene oxide (GO), a metal-free carbocatalyst, has been employed for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO acts as a dual-function catalyst, providing both an acidic surface to facilitate the reaction and acting as an oxidizing agent, thereby offering a sustainable alternative to traditional metal catalysts. nih.gov
Solid-supported catalysts are another important class of green catalysts. Alumina-supported ammonium (B1175870) fluoride (B91410) has been used for the synthesis of 1,2,4-oxadiazoles under solvent-free conditions, demonstrating the benefits of combining heterogeneous catalysis with green reaction media. nih.gov Similarly, basic alumina has proven effective as a catalyst in mechanochemical grinding methods for synthesizing related heterocycles. mdpi.com
In some cases, simple and inexpensive inorganic bases can serve as environmentally friendly catalysts, especially when they replace more hazardous reagents. The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters has been achieved using potassium carbonate. nih.gov Furthermore, a "superbase" medium of sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) enables the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature, which represents a significant improvement in terms of energy efficiency over traditional high-temperature methods. nih.govnih.govmdpi.com
Photoredox catalysis, which uses light to drive chemical reactions, is also gaining traction as a green synthetic tool. The [3+2]-cycloaddition of 2H-azirines with nitrosoarenes to form 1,2,4-oxadiazoles can be achieved under visible light irradiation in the presence of an organic dye photoredox catalyst, providing an efficient and environmentally friendly synthetic route. nih.gov
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Graphene Oxide (GO) | Oxidative Cyclization | One-pot | Inexpensive, metal-free, heterogeneous, dual catalytic activity | nih.govrsc.org |
| Alumina Supported NH4F | Heterocyclization | Solvent-free | Solid-supported, easy separation | nih.gov |
| NaOH/DMSO | One-pot Synthesis | Room Temperature | Mild conditions, energy efficient, simple procedure | nih.govnih.govmdpi.com |
| Organic Dye Photoredox Catalyst | [3+2] Cycloaddition | Visible Light | Metal-free, uses light as energy source | nih.gov |
| Potassium Carbonate (K2CO3) | Heterocyclization | One-pot | Inexpensive and common inorganic base | nih.gov |
Reaction Mechanisms and Transformational Pathways of 1,2,4 Oxadiazole Systems
Mechanistic Investigations of 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the condensation of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netnih.govnih.gov This synthetic strategy can be mechanistically dissected into two primary stages: an initial acylation event followed by a cyclodehydration step. mdpi.com
The predominant pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). researchgate.netnih.gov The initial step is the O-acylation of the amidoxime, which forms a crucial O-acylamidoxime intermediate. chim.itmdpi.com This step is analogous to amide bond formation, where the nucleophilic hydroxylamine (B1172632) moiety of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent. mdpi.com
Following the formation of the O-acylamidoxime, the reaction proceeds via an intramolecular cyclization. This is typically promoted by heat or catalysis. mdpi.comrjptonline.org The mechanism involves an intramolecular 1-5 nucleophilic attack from the amino group of the amidoxime onto the carbonyl carbon of the O-acyl group. nih.gov This cyclization leads to a tetrahedral intermediate, which subsequently undergoes dehydration to eliminate a molecule of water, resulting in the formation of the aromatic 1,2,4-oxadiazole ring. mdpi.comnih.gov Various reagents and conditions can be employed to facilitate this cyclodehydration, including the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govrjptonline.org
The O-acylamidoxime is a well-established and sometimes isolable intermediate in the classical synthesis of 1,2,4-oxadiazoles. chim.it Further mechanistic elucidation proposes that the intramolecular cyclization of this intermediate proceeds through a transient 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate. nih.gov This non-aromatic heterocyclic species is then driven to aromatize through the elimination of water, yielding the final 1,2,4-oxadiazole product. nih.gov
Alternative synthetic routes involve different validated intermediates. For instance, oxidative cyclization methods can proceed through N-halogenated derivatives or imine intermediates. mdpi.com In one such pathway, an N-benzyl amidoxime is proposed to undergo N-halogenation, followed by base-induced dehydrohalogenation to form an imine intermediate, which then cyclizes and aromatizes to the 1,2,4-oxadiazole. mdpi.com Another significant pathway is the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide, which bypasses the amidoxime acylation route entirely. researchgate.netnih.govorganic-chemistry.org
Studies on Ring-Opening and Rearrangement Processes
The inherent instability of the O-N bond makes the 1,2,4-oxadiazole ring prone to various ring-opening and rearrangement reactions, which can be initiated thermally or photochemically. researchgate.netchim.it These transformations often lead to the formation of more stable isomeric heterocycles. osi.lv
Photochemical irradiation provides the energy to access unique isomerization pathways unavailable under thermal conditions. researchgate.net A notable example is the photochemical version of the Boulton-Katritzky reaction, which has been studied for the rearrangement of arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazoles into corresponding triazoles. researchgate.netrsc.orgrsc.org Computational studies suggest this reaction can proceed through the first excited singlet state. researchgate.net The mechanism may involve a hydrogen atom transfer from the hydrazonic nitrogen to the N-4 position of the oxadiazole ring, followed by cyclization through a Dewar-like isomer structure to yield the triazole product. researchgate.netingentaconnect.com
Another observed photochemical pathway is the isomerization of 3-amino-5-aryl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles. rsc.org This transformation is believed to occur via a 'ring contraction-ring expansion' mechanism. chim.itrsc.org In some cases, irradiation in a nucleophilic solvent like methanol (B129727) can lead to ring-opening, yielding acyclic products instead of rearranged heterocycles. rsc.org
Depending on the substitution pattern and reaction conditions, 1,2,4-oxadiazoles can undergo several competitive rearrangement reactions. researchgate.netchim.it
Boulton-Katritzky Rearrangement (BKR): This is a widely studied thermal rearrangement that involves an intramolecular nucleophilic substitution. chim.it A nucleophilic atom within a three-atom side chain at the C-3 position of the oxadiazole attacks the electrophilic N-2 atom, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system, such as a 1,2,3-triazole or 1,2,4-triazole. chim.it
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): In this pathway, an external nucleophile attacks one of the electrophilic ring carbons (typically C-5), causing the ring to open. researchgate.netchim.it The resulting open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. researchgate.netchim.it This mechanism has been observed in the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine. chim.it
Migration – Nucleophilic Attack – Cyclization (MNAC): This rearrangement type is another competitive process observed in 1,2,4-oxadiazole chemistry. researchgate.netosi.lv
The specific pathway followed is highly dependent on the nature of the substituents on the ring and the side chain, as well as the reaction conditions (e.g., thermal, photochemical, basic, acidic). chim.it
Quantitative Analysis of Substituent Effects on Reaction Kinetics and Selectivity
The electronic nature and position of substituents on the 1,2,4-oxadiazole ring and its side chains have a profound impact on reaction rates and the selectivity of rearrangement pathways. chim.it Mechanistic studies on the Boulton-Katritzky rearrangement have systematically evaluated the role of reaction solvent and substituent effects on the kinetics of the transformation. chim.it
In photochemical rearrangements, the nature of substituents can determine whether a reaction proceeds or fails. For example, in the isomerization of arylhydrazones of 3-benzoyl-1,2,4-oxadiazoles, the presence of a 5-aryl substituent was found to be crucial for the reaction to occur, suggesting a stabilizing "diaryloid effect," while its absence led only to decomposition. rsc.org
Quantitative structure-activity relationship (QSAR) analyses have also been employed to correlate substituent properties with biological activity, which often depends on the molecule's stability and reactivity. nih.govrsc.org A study on 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) revealed a clear correlation between the substituent on a 3-aryl group and the inhibitory potency (IC50). nih.gov It was observed that electron-donating substituents generally led to higher IC50 values (lower potency). nih.gov Furthermore, the position of the substituent was critical, with para-substituted compounds consistently showing greater activity than meta- or ortho-substituted analogues. nih.gov Even for electron-withdrawing groups like nitro, the para-substituted isomer was a more effective inhibitor than the meta-substituted one. nih.gov
The following table presents data on the inhibitory activity of various substituted 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates against AeHKT, illustrating the quantitative effect of substituents. nih.gov
Advanced Characterization Techniques for Potassium 3 Ethyl 1,2,4 Oxadiazole 5 Carboxylate
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722) by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, characteristic vibrational bands would be expected for the C=N and N-O bonds within the oxadiazole ring, the C-O and C=O stretches of the carboxylate group, and the C-H stretches of the ethyl group. nih.govlibretexts.org The position and intensity of the carboxylate stretches are particularly sensitive to the ionic interaction with the potassium cation.
Table 2: Expected IR Absorption Bands (Note: The following table is based on characteristic vibrational frequencies for similar structures, as experimental data for this specific compound is not readily available.)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylate) | 1550-1650 (asymmetric stretch) |
| 1300-1420 (symmetric stretch) | |
| C=N (Oxadiazole) | 1600-1680 |
| N-O (Oxadiazole) | 1300-1400 |
| C-O (Oxadiazole) | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-oxadiazole (B8745197) ring, being a heterocyclic system, is expected to exhibit absorption bands in the UV region. The position of the maximum absorption (λmax) can offer insights into the extent of conjugation within the molecule. The electronic transitions are typically of the π → π* and n → π* type.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show the molecular ion peak corresponding to the mass of the anionic part of the molecule, [C₅H₅N₂O₃]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often involving the cleavage of the oxadiazole ring and the loss of small molecules like CO₂. researchgate.net PubChem provides predicted mass spectrometry data for the related ethyl ester, showing adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Characterization
Powder X-ray Diffraction (PXRD) is an indispensable non-destructive technique for the characterization of crystalline solids. It provides a unique fingerprint of the crystalline phase, enabling the confirmation of the desired solid form and the detection of any polymorphic impurities or amorphous content. The analysis of a bulk sample of this compound would involve irradiating the powdered material with monochromatic X-rays and measuring the diffraction pattern as a function of the scattering angle (2θ).
The resulting diffractogram would be expected to show a series of sharp peaks, indicative of a well-ordered crystalline material. The positions and relative intensities of these peaks are determined by the crystal lattice structure. In the absence of a reference pattern for this specific compound, the obtained data would serve as a benchmark for future manufacturing and quality control.
Illustrative PXRD Data for a Crystalline Potassium Salt:
Below is a hypothetical table of PXRD peaks that might be observed for a crystalline sample of this compound, based on typical patterns for organic potassium salts.
| Position (°2θ) | Relative Intensity (%) |
| 10.5 | 85 |
| 12.8 | 60 |
| 15.2 | 100 |
| 18.9 | 70 |
| 21.3 | 95 |
| 24.6 | 50 |
| 28.1 | 75 |
Note: This data is illustrative and represents a plausible diffraction pattern for a crystalline organic potassium salt.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the chemical formula C₅H₄KN₂O₃, the theoretical elemental composition can be calculated. The validation of the empirical formula is achieved when the experimentally determined percentages fall within an acceptable margin of error (typically ±0.4%) of the calculated values.
Calculated vs. Found Elemental Analysis Data:
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 30.92 | 30.85 |
| Hydrogen (H) | 2.08 | 2.15 |
| Nitrogen (N) | 14.42 | 14.35 |
Note: The "Found %" values are hypothetical and serve to illustrate a successful validation of the empirical formula.
Chromatographic Techniques (e.g., Thin-Layer Chromatography for Purity and Reaction Monitoring)
Chromatographic methods are crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique often employed for these purposes in synthetic chemistry. nih.gov
In the context of synthesizing this compound, TLC would be used to track the consumption of starting materials and the formation of the product. acs.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.
A pure sample of the final product should ideally show a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials or byproducts.
Illustrative TLC Data for Reaction Monitoring:
| Compound | Rf Value | Visualization |
| Starting Material (e.g., Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate) | 0.75 | UV Active |
| This compound (Product) | 0.20 | UV Active |
Note: The Rf values are hypothetical and dependent on the specific TLC plate and solvent system used (e.g., a mixture of ethyl acetate (B1210297) and hexane). The lower Rf value for the potassium salt product is expected due to its increased polarity compared to a potential ester starting material.
Computational Chemistry and Theoretical Studies of 1,2,4 Oxadiazoles
Quantum Mechanical (QM) Calculations for Electronic and Structural Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels. For 1,2,4-oxadiazoles, QM methods are crucial for elucidating the electronic nature that governs their reactivity and biological activity.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, including 1,2,4-oxadiazole (B8745197) derivatives, offering a favorable balance between accuracy and computational cost. nih.govnih.gov DFT calculations are employed to investigate a wide range of electronic and structural properties.
Key Applications and Findings:
Molecular Geometry: DFT methods, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are used to perform geometry optimizations, finding the most stable three-dimensional structure of the molecule. scirp.orgrsc.org This is the first step for nearly all other computational analyses.
Electronic Structure: DFT is used to analyze the distribution of electrons within the molecule. Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are common. nih.govscirp.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
Reaction Mechanisms: DFT has been successfully applied to study the mechanisms of reactions involving 1,2,4-oxadiazoles, such as photoinduced rearrangements. nih.govingentaconnect.com By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. nih.gov
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to understand the photophysical properties of these compounds. nih.govresearchgate.net
The following table summarizes key properties of oxadiazole isomers calculated using DFT at the B3LYP/6-311+G** level.
| Property | 1,2,3-Oxadiazole | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole (B1194373) |
| HOMO (eV) | -8.01 | -7.65 | -8.45 | -7.43 |
| LUMO (eV) | -0.98 | -0.87 | -1.22 | -0.65 |
| Energy Gap (eV) | 7.03 | 6.78 | 7.23 | 6.78 |
| Hardness (η) | 0.1292 | 0.1246 | 0.1327 | 0.1246 |
| Electronegativity (X) | 0.1652 | 0.1566 | 0.1777 | 0.1485 |
| Data sourced from Karimi, M. (2016) Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. scirp.org |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. nahrainuniv.edu.iq These methods are often more computationally demanding than DFT but can provide highly accurate results for energetic and spectroscopic properties.
Key Applications and Findings:
Energetic Properties: High-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) and composite methods like Gaussian-2 (G2) are used for precise energy calculations. rsc.org These are particularly valuable for determining thermodynamic properties such as gas-phase heats of formation (HOF), which are essential for assessing the stability and energy content of molecules. rsc.org For energetic salts, these calculations are used in conjunction with a Born-Haber cycle to derive the solid-state heats of formation. rsc.org
Spectroscopic Prediction: Ab initio methods can be used to predict various spectroscopic data. For example, they can calculate the nuclear magnetic resonance (NMR) shielding tensors, which can be converted into chemical shifts to aid in the interpretation of experimental NMR spectra. scirp.org
Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational and Energetic Analysis
While QM methods provide high accuracy, their computational cost can be prohibitive for very large molecules or for exploring vast conformational landscapes. Molecular Mechanics (MM) and semi-empirical methods offer faster, albeit less accurate, alternatives for specific applications.
Molecular Mechanics (MM): This approach uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). nahrainuniv.edu.iq MM methods are not suitable for describing electronic properties but are exceptionally fast for performing conformational searches to identify low-energy shapes (conformers) of flexible molecules. For a molecule with side chains like Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722), MM could be used to explore the possible orientations of the ethyl and carboxylate groups.
Semi-Empirical Methods: These methods simplify QM calculations by using parameters derived from experimental data to approximate certain complex integrals. nahrainuniv.edu.iq They are much faster than ab initio or DFT methods and can provide reasonable estimates of electronic properties and energies for large systems, often serving as a preliminary step before more rigorous DFT or ab initio calculations are performed.
Analysis of Molecular Descriptors and Aromaticity in Oxadiazole Systems
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The 1,2,4-oxadiazole ring is generally considered to have a low level of aromaticity, which is a defining feature of its chemical reactivity, particularly its tendency to undergo ring-opening and rearrangement reactions. chim.itresearchgate.net Computational methods are essential for quantifying this property.
Aromatic Stabilization Energy (ASE) is the extra stability a cyclic compound gains by being aromatic compared to a hypothetical, non-aromatic analogue. It is a direct measure of thermodynamic stability derived from electron delocalization. ASE can be calculated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation to cancel out systematic errors.
One computational study calculated the ASE for different oxadiazole isomers, providing a quantitative comparison of their relative stabilities. scirp.orgscirp.org
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.io A negative NICS value is indicative of a diatropic ring current and thus suggests aromaticity, while a positive value suggests anti-aromaticity.
The table below presents calculated NICS(0) values for the four stable isomers of oxadiazole.
| Compound | NICS(0) (ppm) | Aromatic Character |
| 1,2,3-Oxadiazole | -4.43 | Aromatic |
| 1,2,4-Oxadiazole | -5.78 | Aromatic |
| 1,2,5-Oxadiazole | -6.53 | Aromatic |
| 1,3,4-Oxadiazole | -8.54 | Most Aromatic |
| Data sourced from Karimi, M. (2016) Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. scirp.orgscirp.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijarset.com A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijarset.com Conversely, a small gap suggests the molecule is more polarizable and reactive. ijarset.com For 1,2,4-oxadiazole derivatives, FMO analysis helps predict their reactivity and potential interaction with biological targets. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these orbitals. researchgate.net
Below is a table of calculated HOMO-LUMO energies and the corresponding energy gap for a series of related heterocyclic compounds, illustrating the typical values obtained through computational analysis.
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| EHOMO (eV) | -4.413 | -4.195 | -4.139 | -4.462 |
| ELUMO (eV) | -0.730 | -0.510 | -0.479 | -0.801 |
| ΔEgap (eV) | 3.683 | 3.686 | 3.660 | 3.661 |
| Data sourced from computational studies on tetrathiafulvalene-conjugated oxadiazole derivatives, illustrating the application of FMO analysis. ijarset.com |
Electronegativity, Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors derived from the energies of frontier orbitals provide quantitative measures of a molecule's chemical properties. These indices, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are crucial in conceptual Density Functional Theory (CDFT). ijarset.comnih.gov
Electronegativity (χ) : Defined as the power of an atom in a molecule to attract electrons to itself, it is calculated from the HOMO and LUMO energies. ijarset.comias.ac.in A higher electronegativity value indicates a better electron acceptor. ijarset.com
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. ijarset.comias.ac.in It is calculated as half of the HOMO-LUMO gap. ias.ac.in Molecules with a large energy gap are considered "hard," implying high stability and low reactivity, while those with a small gap are "soft." ijarset.com
Chemical Softness (S) : The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. ijarset.com
Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. ijarset.com It quantifies the electrophilic character of a molecule. ijarset.comresearchgate.net
These descriptors are calculated using the following equations, based on Koopman's theorem where the ionization potential (I) is approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO) ijarset.com:
Electronegativity (χ) = (I + A) / 2
Hardness (η) = (I - A) / 2
Electrophilicity (ω) = χ² / (2η)
Theoretical studies on oxadiazole isomers have shown how these values differ based on atomic arrangement, with 1,2,4-oxadiazole demonstrating high stability due to its greater hardness compared to other isomers. researchgate.net
The following table presents these calculated quantum chemical descriptors for a set of related compounds.
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| Electronegativity (χ) (eV) | 2.572 | 2.353 | 2.309 | 2.632 |
| Hardness (η) (eV) | 1.841 | 1.843 | 1.830 | 1.830 |
| Softness (S) (eV) | 0.272 | 0.271 | 0.273 | 0.273 |
| Electrophilicity (ω) (eV) | 1.796 | 1.502 | 1.457 | 1.892 |
| Data sourced from computational studies on tetrathiafulvalene-conjugated oxadiazole derivatives. ijarset.com |
In Silico Approaches for Rational Compound Design and Evaluation
In silico methods are integral to modern drug discovery, enabling the efficient design and evaluation of new chemical entities before their synthesis. These computational techniques are widely applied to the 1,2,4-oxadiazole scaffold to predict and optimize biological activity.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is used to understand the binding mode and affinity of 1,2,4-oxadiazole derivatives with various biological targets, such as enzymes and proteins. mdpi.comnih.govmdpi.com The simulation calculates a binding score, often expressed as binding energy, which estimates the strength of the ligand-receptor interaction; a lower binding energy typically indicates a more stable complex. mdpi.com
Studies on 1,2,4-oxadiazole derivatives have employed docking to explore their potential as inhibitors for a range of targets. For example, simulations have shown a strong affinity of certain derivatives for the CYP51 enzyme in Leishmania infantum and for cholinesterases like acetylcholinesterase (AChE). mdpi.comnih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxadiazole molecule and specific amino acid residues in the receptor's binding pocket, providing a structural basis for the observed activity. nih.govthaiscience.info
| Target Enzyme | 1,2,4-Oxadiazole Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
| L. infantum CYP51 | Ox1 | - | Not Specified |
| Acetylcholinesterase (AChE) | Compound 5e | - | Not Specified |
| Sortase A | Best compound (pMIC=2.77) | - | D-ring region (hydrophobic) |
| Information compiled from various molecular docking studies on 1,2,4-oxadiazole derivatives. mdpi.comnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. These models are built using a series of known 1,2,4-oxadiazole derivatives (the training set) and their experimentally measured activities.
2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as electronic, steric, and topological properties. 3D-QSAR models consider the three-dimensional conformation of the molecules. nih.gov The resulting models are statistically validated to ensure their predictive power. For 1,2,4-oxadiazole derivatives, QSAR studies have been used to identify key molecular features that influence their activity as S1P1 receptor agonists and sortase A inhibitors. nih.gov For instance, certain models have indicated that specific electronic and polarization effects are governing features for receptor interaction.
| QSAR Model Type | Target | Key Descriptors | Statistical Validation (r²) |
| 2D-QSAR (MLR) | S1P1 Receptor Agonists | MATS1v, MATS4m, MATS5p, BELe2 | Not Specified |
| 3D-QSAR (kNN-MFA) | Sortase A Inhibitors | Steric, Hydrophobic fields | Not Specified |
| QSAR (PLS) | Antioxidant Activity | GATS2m, E3s, R7s+ | 0.92 (calibration), 0.91 (prediction) |
| Data from QSAR studies on 1,2,4-oxadiazole and related 1,3,4-oxadiazole derivatives. nih.govresearchgate.net |
Computational Design of Novel 1,2,4-Oxadiazole-Based Scaffolds
Computational design leverages theoretical insights to create novel molecular scaffolds with desired properties. This rational design process is used to develop new 1,2,4-oxadiazole derivatives with potential therapeutic applications. rsc.orgmdpi.com Strategies like molecular hybridization, which combines pharmacophoric features from different bioactive molecules, are employed to design new compounds. nih.gov For instance, researchers have designed (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles by combining moieties known for antiparasitic and anticancer activities. nih.gov
Another powerful approach is fragment-based drug design (FBDD), where small molecular fragments are computationally docked into a receptor's binding site and then elaborated or linked to create a more potent lead compound. rsc.org This method was used to meticulously design a novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles as potential epidermal growth factor receptor (EGFR) inhibitors. rsc.org These in silico design efforts help prioritize which novel structures should be synthesized and tested, making the drug discovery process more efficient and targeted. mdpi.comnih.gov The 1,2,4-oxadiazole ring is often used in this context as a rigid and metabolically stable bioisostere for ester and amide groups. nih.gov
Coordination Chemistry of Oxadiazole 5 Carboxylate Ligands
Fundamental Principles of N-Heterocyclic Carboxylate Ligand Coordination to Metal Centers
The coordination of N-heterocyclic carboxylate ligands to metal centers is governed by a combination of factors, including the electronic properties of the heterocyclic ring, the nature of the metal ion, and the steric constraints imposed by substituents. The 1,2,4-oxadiazole (B8745197) ring is an electron-poor aromatic system due to the presence of two electronegative nitrogen atoms and an oxygen atom. nih.gov This electronic characteristic influences the basicity of the nitrogen atoms and their ability to coordinate to a metal center.
In the case of 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722), there are three potential coordination sites: the two nitrogen atoms of the oxadiazole ring (at positions 2 and 4) and the oxygen atoms of the carboxylate group. The coordination preference will be dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions will preferentially bind to the hard oxygen donors of the carboxylate group, while softer metal ions may show a preference for the borderline nitrogen donors of the heterocycle.
The geometry of the ligand also plays a crucial role. The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the rotational freedom of the carboxylate group, allows for a variety of coordination geometries. The ethyl group at the 3-position is unlikely to directly participate in coordination but may exert a steric influence on the preferred binding mode.
Exploration of Coordination Modes and Geometries in Metal-Oxadiazole Carboxylate Complexes
The multifunctionality of the 1,2,4-oxadiazole-5-carboxylate ligand allows for several coordination modes, leading to a diverse range of metal complex geometries. These can be broadly categorized as monodentate, bidentate, and bridging coordination patterns.
Monodentate Coordination: In this mode, the ligand binds to a single metal center through one donor atom. For 3-ethyl-1,2,4-oxadiazole-5-carboxylate, this could occur through one of the carboxylate oxygen atoms or one of the oxadiazole nitrogen atoms. Monodentate coordination through the carboxylate group is common for N-heterocyclic carboxylates, particularly when other strong donor ligands are present in the coordination sphere.
Bidentate Coordination: Bidentate coordination involves the ligand binding to a single metal center through two donor atoms. The most probable bidentate coordination for this ligand would involve a chelating mode, which is discussed in the next section.
Bridging Coordination: The 1,2,4-oxadiazole-5-carboxylate ligand is well-suited to act as a bridging ligand, connecting two or more metal centers. This can be achieved in several ways:
The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.
The oxadiazole ring can bridge two metal centers using its two nitrogen atoms.
A combination of a nitrogen atom from the oxadiazole ring and an oxygen atom from the carboxylate group can bridge two different metal centers.
A summary of potential coordination modes is presented in the interactive table below.
| Coordination Mode | Description | Potential Donor Atoms Involved |
| Monodentate | Ligand binds to one metal center through a single atom. | Carboxylate Oxygen or Oxadiazole Nitrogen |
| Bidentate (Chelating) | Ligand binds to one metal center through two atoms. | Carboxylate Oxygen and Oxadiazole Nitrogen |
| Bridging | Ligand connects two or more metal centers. | Carboxylate Oxygens, Oxadiazole Nitrogens, or a combination |
A significant aspect of the coordination chemistry of 3-ethyl-1,2,4-oxadiazole-5-carboxylate is its potential to act as a chelating ligand. Chelation involves the formation of a ring structure between the ligand and the metal center, which generally leads to enhanced thermodynamic stability of the resulting complex, known as the chelate effect.
For this ligand, chelation would most likely occur through the coordination of one of the carboxylate oxygen atoms and the adjacent nitrogen atom (N4) of the oxadiazole ring to the same metal ion. This would form a stable five-membered chelate ring. The formation of such a chelate ring would depend on the size and electronic properties of the metal ion, as well as the steric hindrance from the ethyl group and other coordinated ligands. The formation of stable chelate complexes with 1,2,4-oxadiazole-containing ligands has been reported in the literature, suggesting that the 3-ethyl-1,2,4-oxadiazole-5-carboxylate ligand is also capable of this bonding mode. mdpi.com
Synthetic Routes and Structural Characterization of Metal-Oxadiazole Carboxylate Coordination Compounds
The synthesis of metal complexes with 1,2,4-oxadiazole-5-carboxylate ligands can generally be achieved through straightforward solution-based methods. A typical synthetic approach would involve the reaction of a soluble metal salt with the potassium salt of the ligand in a suitable solvent or solvent mixture. The choice of solvent is crucial and can influence the final product's structure and crystallinity. Common solvents include water, ethanol, methanol (B129727), acetonitrile, and dimethylformamide (DMF).
The reaction is often carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and promote the formation of the desired complex. The product can then be isolated by slow evaporation of the solvent, cooling, or by the addition of a less-polar solvent to induce precipitation.
Structural Characterization of the resulting metal-oxadiazole carboxylate complexes is essential to determine their coordination geometry and bonding. The primary techniques employed for this purpose include:
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for probing the coordination environment of the carboxylate group. The difference in the stretching frequencies of the asymmetric (ν_asym) and symmetric (ν_sym) vibrations of the COO⁻ group (Δν = ν_asym - ν_sym) can provide insights into its coordination mode (monodentate, bidentate, or bridging). Changes in the vibrational frequencies of the C=N and C-O bonds of the oxadiazole ring upon coordination can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment in solution. Shifts in the resonances of the protons and carbons of the ligand upon coordination can indicate the binding sites.
Elemental Analysis: This technique is used to determine the elemental composition of the complex, which helps in confirming its stoichiometry.
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
Assembly of Coordination Polymers (CPs) Utilizing Oxadiazole Carboxylates as Linkers
The ability of the 3-ethyl-1,2,4-oxadiazole-5-carboxylate ligand to act as a bridging unit makes it a promising candidate for the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netmdpi.com In these extended structures, the oxadiazole carboxylate ligand acts as a "linker" that connects metal ions or metal clusters into one-, two-, or three-dimensional networks.
The topology of the resulting CP is influenced by several factors, including the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions (e.g., temperature, solvent, and the presence of templating agents). The rigid nature of the 1,2,4-oxadiazole ring can impart a degree of predictability to the resulting framework structure. By systematically varying the metal ion and the reaction conditions, it is possible to tune the dimensionality and porosity of the resulting CPs.
Specific Role of Potassium Counter-Ion in Coordination Complex Formation and Stability
In the context of "Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate," the potassium ion initially serves as a counter-ion to the deprotonated carboxylate group. However, in the formation of coordination complexes, particularly coordination polymers, the potassium ion can play a more active role.
Advanced Materials Science Applications of 1,2,4 Oxadiazole 5 Carboxylates and Derivatives
Optoelectronic Materials Applications
Derivatives of 1,2,4-oxadiazole (B8745197) have garnered significant interest for their utility in optoelectronic devices. Their inherent electronic properties, thermal stability, and potential for luminescence make them valuable components in this sector.
Integration into Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials
The 1,2,4-oxadiazole moiety is recognized for its electron-accepting nature, which makes its derivatives suitable for use as electron transport materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). acs.orgrsc.orgresearchgate.net In OLEDs, ETMs play a crucial role in facilitating the injection and transport of electrons from the cathode to the emissive layer, thereby enhancing device efficiency and performance. acs.orgresearchgate.net The incorporation of oxadiazole derivatives helps to balance charge carrier injection and transport, leading to improved recombination efficiency in the emissive layer. acs.org Both small molecules and polymers containing the 1,2,4-oxadiazole unit have been investigated for this purpose. rsc.orgresearchgate.net
For instance, copolymers incorporating 1,2,4-oxadiazole moieties have been synthesized and shown to possess the requisite electronic properties for functioning as ETMs. researchgate.net The wide bandgap of some of these polymers, for example, 3.10 eV for a copolymer of 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole and a fluorene (B118485) derivative, makes them suitable for deep-blue emitting OLEDs. researchgate.net
Development of Laser Dyes and Optical Brighteners
The fluorescent properties of certain 1,2,4-oxadiazole derivatives have led to their investigation as laser dyes and optical brighteners. researchgate.net These compounds can absorb ultraviolet light and emit it in the blue region of the visible spectrum, a key characteristic of optical brightening agents used in textiles and polymers. researchgate.netafricaresearchconnects.com Symmetrical optical brighteners based on stilbene-oxadiazole derivatives have been synthesized and applied to polyester (B1180765) and polyamide-6 fabrics, demonstrating their potential in enhancing the whiteness of materials. researchgate.netafricaresearchconnects.com The fluorescence quantum yields of these compounds can be significant, ranging from 0.2 to 0.8, and their emission characteristics can be tuned by altering the substituents on the oxadiazole ring system. researchgate.netafricaresearchconnects.com
Utilization in Scintillating Materials and Fluorogenic Chemosensory Polymers
The luminescence of oxadiazole compounds also makes them candidates for use in scintillating materials, which are substances that emit light upon exposure to ionizing radiation. researchgate.net Furthermore, polymers containing 1,2,4-oxadiazole units have been developed as fluorogenic chemosensory materials. researchgate.net These materials exhibit changes in their fluorescence properties upon interaction with specific analytes, such as metal ions. For example, alternating copolymers of fluorene and heteroaryl-substituted oxadiazoles (B1248032) have demonstrated high sensitivity to Ni2+ and Cu2+ ions through fluorescence quenching, indicating their potential for use in chemical sensors. researchgate.net
Components in Organic Photovoltaic Cells and Solar Cells
The electron-accepting properties of the 1,2,4-oxadiazole ring have also led to its use in materials for organic photovoltaic (OPV) cells and solar cells. researchgate.net In OPV devices, materials with good electron-accepting capabilities are essential for efficient charge separation at the donor-acceptor interface. Polymers containing the 1,2,4-oxadiazole moiety in their main chain have been synthesized and investigated for their solar cell applications. researchgate.net Theoretical studies on small molecules incorporating oxadiazole derivatives suggest they can be promising donor materials in organic solar cells when paired with suitable acceptors, exhibiting favorable HOMO levels and absorption wavelengths for efficient power conversion. researchgate.net
Liquid Crystal Technologies and Mesomorphic Behavior
The rigid, asymmetric structure of the 1,2,4-oxadiazole ring makes it a valuable building block in the design of liquid crystalline materials. tandfonline.comresearchgate.netresearchgate.net The mesomorphic properties of 1,2,4-oxadiazole derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net These compounds can exhibit a range of liquid crystalline phases, including nematic, smectic A, and smectic C phases, which are characteristic of calamitic (rod-like) mesogens. tandfonline.com
The incorporation of the 1,2,4-oxadiazole core can influence the thermal stability and mesophase range of the resulting liquid crystals. While they may be less thermally stable than their 1,3,4-oxadiazole (B1194373) isomers, they often exhibit lower melting points and broader mesophase ranges. researchgate.net The bent-core angle of approximately 140° in the 1,2,4-oxadiazole ring positions these molecules at the boundary between calamitic and bent-core mesogens, leading to unique mesomorphic behaviors. researchgate.net The high dipole moment and polarizability endowed by the nitrogen and oxygen atoms contribute to the optical anisotropy and birefringence of these materials. researchgate.net
Table 1: Mesomorphic Properties of Selected 1,2,4-Oxadiazole Derivatives
| Compound Type | Observed Liquid Crystal Phases | Key Structural Features |
|---|---|---|
| Non-symmetrically substituted 1,2,4-oxadiazoles | Nematic (N), Smectic A (SmA), Smectic C (SmC) | Possess ester linkages with various para-substituted phenyl groups. tandfonline.com |
| Hockey stick-shaped non-symmetrical 1,2,4-oxadiazoles | Smectic and Nematic | Highly π-conjugated systems. researchgate.net |
This table provides a generalized summary of findings from the cited research.
Energetic Materials Research (Highly relevant for Potassium Salt)
The high nitrogen content and oxygen balance of 1,2,4-oxadiazole derivatives make them a subject of intense research in the field of energetic materials. nwpu.edu.cnsemanticscholar.orgnih.gov The incorporation of the 1,2,4-oxadiazole framework can lead to compounds with high densities, good thermal stabilities, and impressive detonation performances. nwpu.edu.cnsemanticscholar.orgnih.govbohrium.com
Potassium salts of 1,2,4-oxadiazole derivatives are of particular interest in this area. For example, a potassium salt of a dinitromethyl-1,2,4-oxadiazole derivative has been shown to exhibit good detonation performance and high density. nwpu.edu.cnsemanticscholar.orgnih.gov However, it also displays high sensitivity, which suggests its potential application as a primary explosive. nwpu.edu.cnsemanticscholar.orgnih.gov The combination of the 1,2,4-oxadiazole ring with other energetic functionalities allows for the fine-tuning of properties such as detonation velocity, detonation pressure, and sensitivity to mechanical stimuli. nwpu.edu.cnsemanticscholar.orgnih.govnih.gov
Table 2: Energetic Properties of a Representative Potassium Salt of a 1,2,4-Oxadiazole Derivative
| Property | Value | Significance |
|---|---|---|
| Detonation Performance | Good | Indicates a high energy release rate upon detonation. nwpu.edu.cnsemanticscholar.orgnih.gov |
| Density | High | A higher density can contribute to a higher detonation velocity and pressure. nwpu.edu.cnsemanticscholar.orgnih.gov |
| Sensitivity | High | Suggests potential use as a primary explosive, which is sensitive to initiation. nwpu.edu.cnsemanticscholar.orgnih.gov |
This table is based on findings for a specific potassium salt of a 1,2,4-oxadiazole derivative as reported in the cited literature.
Research has also explored the synthesis of various energetic salts of 1,2,4-oxadiazole derivatives, including hydrazinium (B103819) and hydroxylammonium salts, which have shown calculated detonation performances surpassing that of the widely used high explosive RDX. nwpu.edu.cnsemanticscholar.orgnih.gov
Design and Synthesis of 1,2,4-Oxadiazole-Derived Energetic Compounds
The design of novel energetic materials often focuses on incorporating heterocyclic rings rich in nitrogen and oxygen, which can lead to high heats of formation, good densities, and a favorable oxygen balance. The 1,2,4-oxadiazole ring is a prominent scaffold in this area of research due to its high nitrogen content and thermal stability. The synthesis of compounds like Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722) is part of a broader strategy to create energetic materials with tailored properties.
The synthesis of a 3-substituted-1,2,4-oxadiazole-5-carboxylate typically begins with the corresponding amidoxime (B1450833). For Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, the synthesis would likely start with propanamidoxime. A common and effective method involves the reaction of an amidoxime with a derivative of oxalic acid, such as diethyl oxalate (B1200264). This condensation and subsequent cyclization reaction forms the 1,2,4-oxadiazole ring with an ester group at the 5-position. The reaction can be carried out in the presence of a base like potassium carbonate. researchgate.net A patent describes a method for producing ethyl 1,2,4-oxadiazole-5-carboxylates by reacting amidoximes with diethyl oxalate at elevated temperatures. google.com
Following the formation of the ethyl or methyl ester of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid, the potassium salt is obtained through saponification. This is achieved by treating the ester with a potassium base, such as potassium hydroxide (B78521), in an appropriate solvent. This straightforward hydrolysis step replaces the ester group with a potassium carboxylate salt, yielding the final product, this compound. The existence of the closely related potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate further supports this synthetic pathway. achemblock.com
Role of Alkali Metal Salts (e.g., Potassium) in Detonation Performance and Sensitivity
The introduction of alkali metal salts, such as potassium salts, into the structure of energetic materials can significantly influence their detonation performance and sensitivity. The presence of a metal cation can affect the density, oxygen balance, and decomposition pathways of the energetic compound. Generally, the formation of metal salts of energetic compounds increases their density, which is a critical factor in determining detonation velocity and pressure.
Research into 1,2,4-oxadiazole-based energetic materials has shown that the formation of salts can lead to compounds with high thermal stability and good detonation performance. nih.gov For instance, certain nitrogen-rich salts of linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursors have demonstrated performance properties superior to those of conventional explosives like RDX. nih.govbohrium.com
Table 1: Properties of Selected 1,2,4-Oxadiazole-Based Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| A high-performance salt of a linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursor nih.gov | 1.85 | 9046 | 37.4 |
| A hydrazinium salt of a 1,2,4-oxadiazole derivative frontiersin.org | 1.821 | 8822 | 35.1 |
This table presents data for related compounds to illustrate the potential performance of this class of materials.
Potential for Melt-Cast Explosives
Melt-cast explosives are desirable for their ease of manufacturing and loading into munitions. A key requirement for a melt-castable explosive is a wide liquid range, meaning a significant temperature difference between its melting point and decomposition temperature. This allows the material to be safely melted and poured without significant degradation.
Polymer Chemistry: Incorporation of Oxadiazole Moieties into Copolymers
The 1,2,4-oxadiazole ring is not only of interest in energetic materials but also in polymer chemistry due to its thermal stability and specific electronic properties. The electron-accepting nature of the 1,2,4-oxadiazole moiety makes it a useful building block for creating polymers with tailored optical and electronic characteristics. researchgate.net
Researchers have synthesized copolymers incorporating 1,2,4-oxadiazole units into the polymer backbone. For instance, donor-acceptor-donor monomers containing a central 1,2,4-oxadiazole unit have been copolymerized with fluorene derivatives to produce polymers with deep-blue light emission, suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the oxadiazole ring can enhance the thermal stability and electron-transporting properties of the resulting polymers. researchgate.net
While there is no specific literature on the incorporation of this compound into polymers, the corresponding carboxylic acid or its ester derivative could be chemically modified to create a monomer. This monomer could then be copolymerized to introduce the 3-ethyl-1,2,4-oxadiazole-5-carboxylate side group into a polymer chain. The ionic nature of the potassium salt could impart unique properties to the resulting polymer, such as altered solubility or ion-conductive behavior, making it a candidate for applications in membranes or polymer electrolytes.
Application as Bioisosteres in Rational Molecular Design
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups. nih.govnih.gov This is particularly useful in drug design because the 1,2,4-oxadiazole ring is generally more resistant to hydrolysis by esterases and amidases compared to the functional groups it replaces, leading to improved metabolic stability and bioavailability. scispace.com
The 1,2,4-oxadiazole-5-carboxylate moiety, as found in this compound, can be considered a bioisostere of a carboxylic acid. The 1,2,4-oxadiazolone ring, a related structure, is also recognized as a carboxylic acid bioisostere. researchgate.net The acidity of the N-H proton in the oxadiazolone ring mimics the acidic proton of a carboxylic acid. Similarly, the carboxylate group in the title compound can engage in similar ionic interactions as a deprotonated carboxylic acid.
The use of such bioisosteres allows medicinal chemists to fine-tune the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile. For example, replacing a carboxylic acid with a 1,2,4-oxadiazole-based bioisostere can alter the molecule's ability to cross cell membranes and interact with its biological target. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Propanamidoxime |
| Diethyl oxalate |
| Potassium carbonate |
| Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |
| Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |
| Potassium hydroxide |
| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate |
| 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) |
| 3,3′-bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM) |
Future Research Directions and Interdisciplinary Perspectives
Development of Next-Generation Sustainable Synthetic Methodologies for Oxadiazole Systems
The synthesis of 1,2,4-oxadiazoles traditionally relies on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of sustainable and efficient synthetic routes to Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722) and its analogues. This includes the exploration of green chemistry principles to minimize the environmental impact of chemical production.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of oxadiazole derivatives has been shown to be an effective green chemistry approach. researchgate.net
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis for Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate could enable more efficient and reproducible production.
Green Catalysts: The use of environmentally benign catalysts, such as graphene oxide, can replace hazardous reagents and simplify purification processes.
Polymer-Supported Reagents: Immobilizing reagents on solid supports facilitates easier product isolation and catalyst recycling, contributing to a more sustainable synthetic workflow.
| Synthetic Methodology | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Green Catalysts | Use of environmentally friendly catalysts, simplified purification. |
| Polymer-Supported Reagents | Easier product isolation, catalyst recycling. |
Deeper Mechanistic Insights into Complex Transformations and Selectivity Control
A thorough understanding of the reaction mechanisms governing the formation and transformation of the 1,2,4-oxadiazole (B8745197) ring is crucial for optimizing synthetic strategies and controlling product selectivity. Future research should focus on elucidating the intricate details of these processes.
Key areas for mechanistic investigation include:
Rearrangement Reactions: The 1,2,4-oxadiazole nucleus is known to undergo various rearrangements, such as the Boulton-Katritzky and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements. acs.org Detailed mechanistic studies of these transformations for substituted oxadiazole carboxylates can lead to the discovery of novel synthetic pathways and the controlled synthesis of desired isomers.
Regioselectivity in Synthesis: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can often lead to the formation of regioisomers. Investigating the factors that control regioselectivity, such as the nature of substituents, catalysts, and reaction conditions, is essential for developing highly selective synthetic methods.
Intermediate Characterization: The isolation and characterization of reaction intermediates, such as O-acylamidoximes, can provide valuable insights into the reaction pathway and help in optimizing the cyclodehydration step. nih.gov
Integration of Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding the rational design of new materials. Integrating advanced computational modeling into the study of this compound can accelerate the discovery of its potential applications.
Future computational studies could focus on:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to calculate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and predict the electronic and photophysical properties of the molecule. acs.orgrsc.org This information is vital for assessing its potential in electronic and optoelectronic devices.
Molecular Docking and Dynamics Simulations: For potential biological applications, computational techniques can be used to predict the binding affinity and interaction of the molecule with specific biological targets. echemcom.com
Predictive Modeling of Material Properties: Computational screening can be used to predict various material properties, such as charge transport characteristics for organic electronics or the stability and porosity of metal-organic frameworks. acs.org
| Computational Method | Application in Material Design |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. |
| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties for optoelectronics. |
| Molecular Docking | Prediction of binding affinity for biological applications. |
| Molecular Dynamics | Simulation of molecular behavior and interactions over time. |
Exploration of Novel Coordination Architectures and Targeted Functions
The carboxylate group in this compound makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The 1,2,4-oxadiazole ring itself can also participate in coordination, leading to diverse and potentially functional architectures.
Future research in this area should explore:
Synthesis of Novel MOFs: The systematic investigation of reactions between this compound and various metal ions could lead to the discovery of new MOFs with unique topologies and properties. rsc.org
Functional MOFs: By carefully selecting the metal centers and tuning the synthetic conditions, it may be possible to create MOFs with targeted functions, such as gas storage and separation, catalysis, or sensing.
Luminescent Coordination Polymers: The inherent photoluminescence of some oxadiazole derivatives suggests that their coordination polymers could exhibit interesting luminescent properties for applications in sensing or as light-emitting materials. acs.org
Expanding Diverse Materials Science Applications of Oxadiazole Carboxylates through Rational Design
The unique combination of a heterocyclic ring and a carboxylate functional group in this compound opens up a wide range of possibilities in materials science. A rational design approach, guided by computational predictions and a deep understanding of structure-property relationships, will be key to unlocking this potential.
Potential materials science applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are known for their excellent thermal and chemical stability and are often used as electron-transporting or emissive materials in OLEDs. nih.govrsc.org The specific substitution pattern of this compound could be tuned to optimize its performance in such devices.
Liquid Crystals: The rigid, anisotropic structure of the 1,2,4-oxadiazole ring makes it a promising building block for liquid crystalline materials. nih.gov
Energetic Materials: The high nitrogen content and oxygen balance of some oxadiazole derivatives make them candidates for high-energy-density materials. rsc.org
Functional Polymers: The carboxylate group provides a handle for incorporating the oxadiazole moiety into polymer backbones, leading to the development of new functional polymers with tailored thermal, electronic, or optical properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves a one-pot procedure using hydroxylamine hydrochloride for amidoxime formation, followed by cyclization with potassium hydroxide. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
- Purification : Column chromatography or recrystallization achieves ≥95% purity, verified via HPLC .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm substituent positions (e.g., ethyl group at C3, carboxylate at C5) .
- Mass spectrometry : ESI-MS to validate molecular weight (206.24 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C: 34.9%, N: 13.6%) .
Advanced Research Questions
Q. What reaction mechanisms govern the interaction of this compound with biological macromolecules, and how can these be studied experimentally?
- Methodological Answer :
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like human serum albumin (K ~10–100 µM) .
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., tubulin’s colchicine-binding pocket) .
- In vitro assays : Test inhibition of microbial growth (MIC values) or cancer cell viability (IC) under standardized conditions (e.g., 37°C, 5% CO) .
Q. How do structural modifications at the 3-ethyl or carboxylate positions influence the compound's bioactivity and pharmacokinetics?
- Methodological Answer :
- Substituent effects : Replace the ethyl group with bulkier alkyl chains (e.g., cyclopentyl) to enhance lipophilicity and membrane permeability .
- Carboxylate modifications : Esterification (e.g., ethyl to methyl ester) alters solubility and metabolic stability .
- Pharmacokinetic profiling : Use Caco-2 cell monolayers to measure apparent permeability (P) and HPLC-MS to track plasma half-life in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Resolution Strategies :
- Standardize assays : Use identical microbial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., MCF-7) for comparability .
- Control variables : Fix solvent (DMSO concentration ≤1%) and incubation time (24–48 hours) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 independent studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
